

Spectroscopic Characterization of 2-Methyl-5-nitroanisole: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-5-nitroanisole

CAS No.: 13120-77-9

Cat. No.: B083165

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Introduction

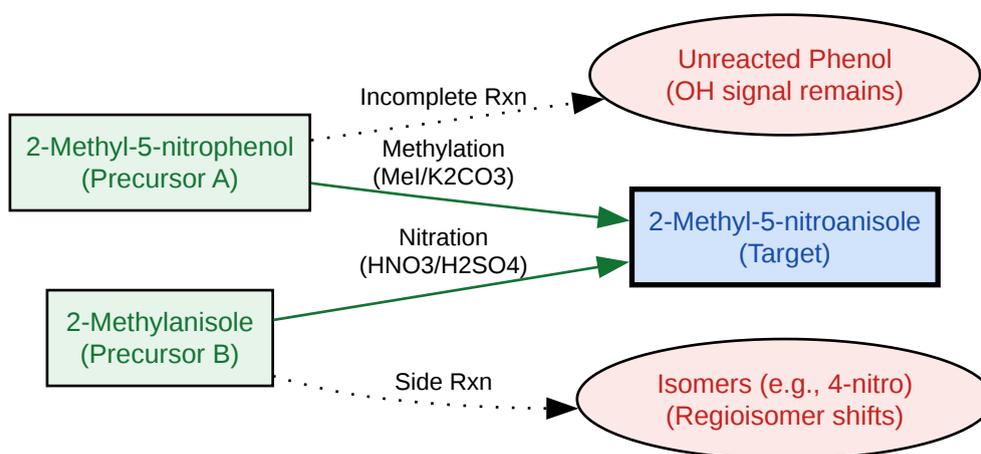
2-Methyl-5-nitroanisole (CAS: 13120-77-9) is a critical intermediate in the synthesis of azo dyes and pharmaceutical active ingredients.^[1] Its structural integrity is pivotal for downstream efficacy, particularly in the manufacture of high-performance pigments (e.g., Pigment Red 22) and potential antibiotic derivatives.

For researchers in drug development and process chemistry, distinguishing **2-Methyl-5-nitroanisole** from its primary precursors—2-Methyl-5-nitrophenol (via methylation) and 2-Methylanisole (via nitration)—is a frequent analytical challenge. This guide provides an authoritative spectroscopic comparison, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to establish self-validating quality control protocols.

Synthesis Pathways & Structural Logic

Understanding the spectroscopic shifts requires mapping the synthesis routes.^{[1][2]} The two primary pathways introduce distinct impurities and spectral features.^{[1][2]}

Pathway A (Methylation): Alkylation of 2-Methyl-5-nitrophenol using a methylating agent (e.g., MeI or DMS). Pathway B (Nitration): Electrophilic aromatic substitution of 2-Methylanisole.^{[1][2]}



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Figure 1: Synthesis pathways for **2-Methyl-5-nitroanisole** showing critical impurity origins.

Comparative Spectroscopic Analysis

The transition from precursor to product is marked by distinct "diagnostic signals."^{[1][2]} The following data synthesizes experimental values to provide a reference standard.

3.1. Nuclear Magnetic Resonance (¹H NMR)

The most definitive confirmation of conversion is the chemical shift of the oxygen-bound functionality.^{[1][2]}

Solvent: CDCl₃ (Chloroform-d) | Frequency: 400 MHz

Feature	2-Methyl-5-nitrophenol (Precursor A)	2-Methylanisole (Precursor B)	2-Methyl-5-nitroanisole (Product)	Diagnostic Shift / Note
-OH (Phenolic)	δ 5.53 ppm (s, 1H)	Absent	Absent	Disappearance of broad singlet confirms methylation.
-OCH ₃ (Methoxy)	Absent	δ 3.76 ppm (s, 3H)	δ 3.93 ppm (s, 3H)	New Singlet appears. Downfield shift vs. precursor due to nitro group EWG effect.
Ar-CH ₃ (Methyl)	δ 2.34 ppm (s, 3H)	δ 2.21 ppm (s, 3H)	δ 2.35 ppm (s, 3H)	Minimal shift; confirms integrity of the toluene core.
Ar-H (H-6)	δ 7.72 ppm (d)	δ 6.85 ppm (m)	δ 7.75 ppm (d)	Deshielded by ortho-NO ₂ and ortho-OMe.
Ar-H (H-4)	δ 7.67 ppm (dd)	δ 7.15 ppm (m)	δ 7.80 ppm (dd)	Deshielded by ortho-NO ₂ .
Ar-H (H-3)	δ 7.26 ppm (d)	δ 6.80 ppm (m)	δ 7.30 ppm (d)	Least affected; meta to NO ₂ .

Key Insight: In the methylation route, monitor the region 5.0–6.0 ppm.^{[1][2]} Any residual signal here indicates unreacted phenol.^{[1][2]} In the nitration route, the aromatic region pattern simplifies from a complex multiplet (anisole) to a distinct 1:1:1 pattern (nitroanisole).^{[1][2]}

3.2. Infrared Spectroscopy (FT-IR)

IR is particularly useful for rapid "Go/No-Go" analysis during reaction monitoring.^{[1][2]}

Functional Group	2-Methyl-5-nitrophenol	2-Methylanisole	2-Methyl-5-nitroanisole	Spectral Logic
O-H Stretch	3400–3200 cm ⁻¹ (Broad)	Absent	Absent	Critical: Broad band disappearance signals complete alkylation.
C-O Stretch	~1280 cm ⁻¹	~1250 cm ⁻¹	1265 cm ⁻¹	Strong ether band; sharper than phenolic C-O.[1][2]
NO ₂ (Asym)	1520 cm ⁻¹	Absent	1515–1525 cm ⁻¹	Strong diagnostic band for nitration success.[1][2]
NO ₂ (Sym)	1340 cm ⁻¹	Absent	1345–1350 cm ⁻¹	Confirms nitro group presence. [1][2]

Experimental Protocols

Protocol A: Synthesis via Methylation (High Purity Route)

Use this protocol for generating analytical standards.

- Reagents: Dissolve 2-Methyl-5-nitrophenol (1.0 eq) in anhydrous DMF (5 vol). Add K₂CO₃ (1.5 eq).[1][2]
- Addition: Cool to 0°C. Add Iodomethane (MeI, 1.2 eq) dropwise. Caution: MeI is a carcinogen.
- Reaction: Warm to 40°C and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1][2] The lower R_f spot (Phenol) should disappear.[1][2]
- Workup: Pour into ice water. The product, **2-Methyl-5-nitroanisole**, precipitates as a pale yellow solid. Filter and wash with water to remove DMF.[1][2]

- Purification: Recrystallize from Ethanol to remove trace iodine salts.

Protocol B: NMR Data Acquisition

Standardized method for reproducibility.

- Sample Prep: Dissolve 10 mg of the isolated solid in 0.6 mL of CDCl₃ (99.8% D).
- Instrument: 400 MHz (or higher) NMR spectrometer.
- Parameters:
 - Pulse Angle: 30°
 - Relaxation Delay (D1): 1.0 s (Ensure quantitative integration of methyl peaks).
 - Scans: 16.
 - Temperature: 298 K.[\[1\]](#)[\[2\]](#)
- Referencing: Calibrate residual CHCl₃ peak to δ 7.26 ppm.

Discussion: Impurity Profiling

In a drug development context, the "Nitration" route (Pathway B) often yields regioisomers (e.g., 2-methyl-4-nitroanisole) which are difficult to separate.

- Detection: The H-3 proton in the 4-nitro isomer appears as a singlet (isolated) rather than a doublet, typically shifted to ~7.6 ppm.
- Recommendation: For pharmaceutical intermediates, the Methylation route (Pathway A) is preferred despite the cost of precursors, as it guarantees the substitution pattern (regiospecificity) and simplifies purification to a simple wash (removing the phenolic precursor).

References

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